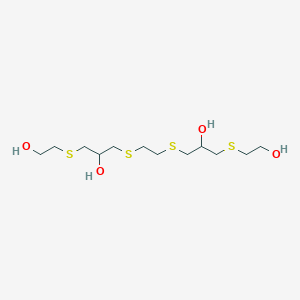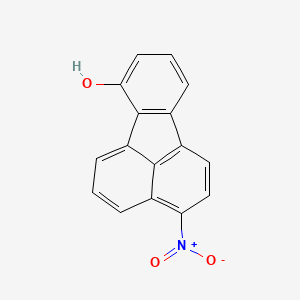
3-Nitro-7-fluoranthenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Nitro-7-fluoranthenol is an organic compound with the molecular formula C16H9NO3 It is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon, with a nitro group (-NO2) and a hydroxyl group (-OH) attached to its structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-7-fluoranthenol typically involves the nitration of fluoranthene followed by hydroxylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position . The hydroxylation step can be achieved through nucleophilic aromatic substitution, where a hydroxyl group is introduced using reagents such as sodium hydroxide or potassium hydroxide under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, concentration of reagents, and reaction time to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions: 3-Nitro-7-fluoranthenol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Reduction: 3-Amino-7-fluoranthenol.
Oxidation: 3-Nitro-7-fluoranthenone.
Substitution: Various halogenated derivatives depending on the substituent introduced.
科学的研究の応用
3-Nitro-7-fluoranthenol has several applications in scientific research:
作用機序
The mechanism of action of 3-Nitro-7-fluoranthenol involves its interaction with biological molecules through its nitro and hydroxyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function . These interactions can influence cellular pathways and molecular targets, contributing to the compound’s biological activity .
類似化合物との比較
3-Nitrofluoranthene: Similar structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
7-Hydroxyfluoranthene: Lacks the nitro group, resulting in different chemical and biological properties.
3-Amino-7-fluoranthenol: A reduction product of 3-Nitro-7-fluoranthenol with different reactivity and applications.
Uniqueness: this compound is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .
特性
CAS番号 |
115664-56-7 |
|---|---|
分子式 |
C16H9NO3 |
分子量 |
263.25 g/mol |
IUPAC名 |
3-nitrofluoranthen-7-ol |
InChI |
InChI=1S/C16H9NO3/c18-14-6-2-3-9-10-7-8-13(17(19)20)11-4-1-5-12(15(10)11)16(9)14/h1-8,18H |
InChIキー |
WFCIGKFHQZXLJL-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=CC=C4O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl N-{2-[ethyl(prop-2-yn-1-yl)amino]ethyl}phosphoramidate](/img/structure/B14296910.png)

![N-{3-[Di(prop-2-en-1-yl)amino]propylidene}hydroxylamine](/img/structure/B14296944.png)
![(2E)-1-(Benzyloxy)-2-[(2,6-dimethylphenyl)imino]-3-ethylpentan-3-ol](/img/structure/B14296951.png)
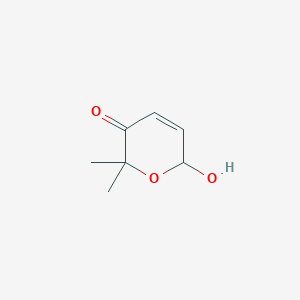
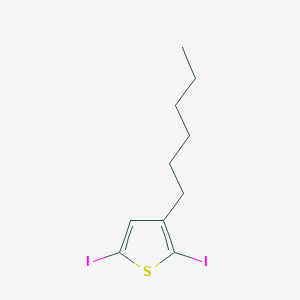
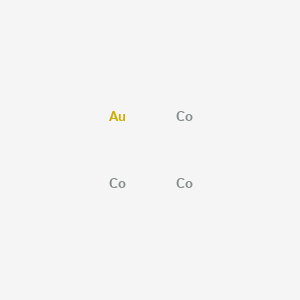
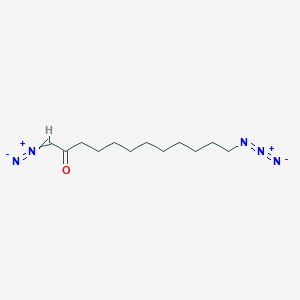
![Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate](/img/structure/B14296973.png)

![5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14296987.png)

![2,7,7-Trimethyl-7H-furo[2,3-f][1]benzopyran](/img/structure/B14297001.png)
